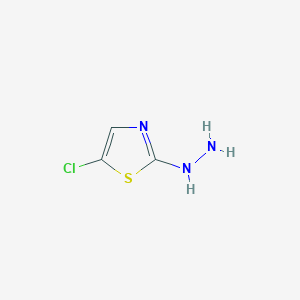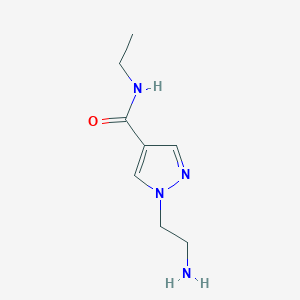
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenyl group attached to the oxadiazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.
Introduction of the Ethanamine Moiety: The ethanamine group can be attached through nucleophilic substitution reactions involving appropriate amine precursors.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is being studied.
Comparación Con Compuestos Similares
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methanamine: This compound differs by having a methanamine group instead of an ethanamine group.
1-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)propanamine: This compound has a propanamine group instead of an ethanamine group.
The uniqueness of this compound lies in its specific structural features, which influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
1-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O/c1-7-4-5-10(8(2)6-7)11-14-12(9(3)13)16-15-11/h4-6,9H,13H2,1-3H3 |
Clave InChI |
DWVFXFMTFPYTOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NOC(=N2)C(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)

![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)



![Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11789894.png)



![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)

![4-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789934.png)

